molecular formula C17H13F3N2O B1682409 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile CAS No. 172649-40-0

3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile

Cat. No.: B1682409
CAS No.: 172649-40-0
M. Wt: 318.29 g/mol
InChI Key: RUVMMEREJMHLOS-LBPRGKRZSA-N
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Description

ZD-0947, also known by its aliases AZD0947, AZD-0947, and ZD 0947, is a K(ATP) channel activator. Its molecular formula is C17H13F3N2O, and it has a molecular weight of 318.29 g/mol. The compound is primarily investigated for its effects on overactive bladder function .

Preparation Methods

Synthetic Routes:

The synthetic routes for ZD-0947 have not been widely disclosed in the literature. it is likely that medicinal chemists and researchers have developed proprietary methods for its synthesis.

Industrial Production:

Information regarding large-scale industrial production methods for ZD-0947 is limited. As a specialized compound, it may not be produced on an industrial scale.

Chemical Reactions Analysis

ZD-0947 may undergo various chemical reactions, although specific details are scarce. Some potential reactions include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed.

Scientific Research Applications

ZD-0947 has been explored in several scientific contexts:

  • Overactive Bladder (OAB): As mentioned earlier, ZD-0947 is investigated for its potential in OAB treatment. It likely affects K(ATP) channels in bladder smooth muscle, leading to relaxation and improved bladder function .

  • Other Medical Applications: Beyond OAB, ZD-0947’s effects on other physiological systems remain an area of interest. Researchers may explore its impact on cardiovascular function, neuronal excitability, or other relevant pathways.

  • Chemical and Biological Studies: Scientists may use ZD-0947 as a tool compound to study K(ATP) channels and related mechanisms.

Mechanism of Action

The exact mechanism by which ZD-0947 exerts its effects is not fully elucidated. it likely involves modulation of K(ATP) channels. These channels play a crucial role in cellular excitability and ion homeostasis, affecting smooth muscle contraction and relaxation .

Comparison with Similar Compounds

While detailed comparisons are scarce, ZD-0947’s uniqueness lies in its specific targeting of K(ATP) channels. Similar compounds may include other K(ATP) channel modulators or bladder-related drugs, but further research is needed to identify precise analogs.

Properties

IUPAC Name

3-[(4S)-5-oxo-2-(trifluoromethyl)-4,6,7,8-tetrahydro-1H-quinolin-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c18-17(19,20)15-8-12(11-4-1-3-10(7-11)9-21)16-13(22-15)5-2-6-14(16)23/h1,3-4,7-8,12,22H,2,5-6H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVMMEREJMHLOS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H](C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431296
Record name 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172649-40-0
Record name AZD-0947
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172649400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-0947
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3ZRL30TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile
Reactant of Route 2
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile
Reactant of Route 3
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile
Reactant of Route 4
Reactant of Route 4
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile
Reactant of Route 5
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile
Reactant of Route 6
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile

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